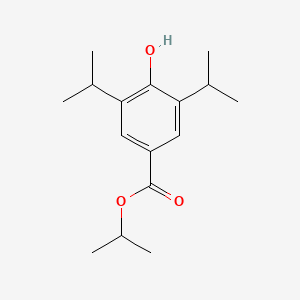

Isopropyl 4-hydroxy-3,5-diisopropylbenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

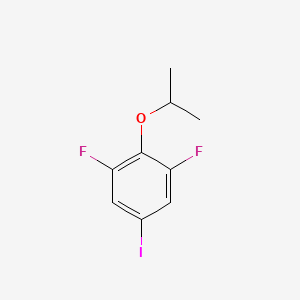

Molecular Structure Analysis

The molecular formula of Isopropyl 4-hydroxy-3,5-diisopropylbenzoate is C16H24O3 . It has a molecular weight of 264.36 .Physical And Chemical Properties Analysis

Isopropyl 4-hydroxy-3,5-diisopropylbenzoate has a predicted boiling point of 358.7±42.0 °C and a predicted density of 1.019±0.06 g/cm3 . It is slightly soluble in chloroform and methanol . The compound is solid and white to off-white in color .Applications De Recherche Scientifique

Pharmaceutical Research

Isopropyl 4-hydroxy-3,5-diisopropylbenzoate is a significant chemical in pharmaceutical research, particularly as an impurity standard for propofol . It serves as a reference material for ensuring the quality and purity of propofol, a widely used intravenous anesthetic agent. The compound’s structure and properties are critical for developing analytical methods to detect impurities in pharmaceutical preparations.

Material Science

In material science, this compound’s versatility allows for the tailoring of material properties, potentially impacting areas like energy storage and electronics . Its chemical structure can be instrumental in synthesizing novel materials with specific characteristics required for advanced technological applications.

Analytical Chemistry

As a certified reference material, Isopropyl 4-hydroxy-3,5-diisopropylbenzoate is utilized in analytical chemistry for calibration and method development . It aids in the validation of analytical techniques such as chromatography and mass spectrometry, which are essential for the quantitative and qualitative analysis of pharmaceuticals.

Biochemistry

In biochemistry, reference standards like Isopropyl 4-hydroxy-3,5-diisopropylbenzoate are crucial for research into the metabolic pathways and biochemical interactions of drugs within biological systems . They provide a benchmark for studying the biotransformation of pharmaceutical compounds.

Pharmacology

The compound’s role as a reference material extends to pharmacology, where it is used in the development and testing of new drugs . It helps in understanding the pharmacokinetics and pharmacodynamics of therapeutic agents, ensuring efficacy and safety.

Safety and Hazards

The safety information for Isopropyl 4-hydroxy-3,5-diisopropylbenzoate indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound should be handled with care, avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Mécanisme D'action

Target of Action

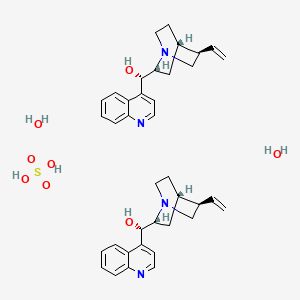

. Propofol is a short-acting, intravenously administered hypnotic agent. Its primary site of action is the GABA_A receptor in the brain .

Mode of Action

The compound, being an important reagent in the synthesis of propofol, contributes to the overall action of propofol. Propofol enhances the activity of the GABA_A receptor, resulting in inhibition of the ascending reticular activating system and depression of the cerebral cortex, leading to a decrease in cerebral function .

Biochemical Pathways

Propofol enhances GABA-induced chloride currents through GABA_A receptors, leading to hyperpolarization of neurons and a decrease in neuronal excitability .

Pharmacokinetics

Result of Action

As a reagent in the synthesis of propofol, it contributes to the effects of propofol, which include slowing down the activity of the brain and nervous system .

Propriétés

IUPAC Name |

propan-2-yl 4-hydroxy-3,5-di(propan-2-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3/c1-9(2)13-7-12(16(18)19-11(5)6)8-14(10(3)4)15(13)17/h7-11,17H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFMOBJQAQLNSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)C(=O)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl 4-hydroxy-3,5-diisopropylbenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B6353840.png)